molecular formula C20H22N4O2 B6095202 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

カタログ番号: B6095202
分子量: 350.4 g/mol
InChIキー: WJHQUGRZEGLKRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a quinazolinone derivative characterized by a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position and a methyl linker connecting the piperazine to the quinazolinone core. Quinazolinone derivatives are renowned for their diverse pharmacological activities, including receptor modulation (e.g., serotonin, dopamine) and enzyme inhibition (e.g., COX-1/2) . The 2-methoxyphenyl group in this compound likely enhances its lipophilicity and receptor-binding affinity, as methoxy substituents are common pharmacophores in CNS-targeting drugs .

特性

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-18-9-5-4-8-17(18)24-12-10-23(11-13-24)14-19-21-16-7-3-2-6-15(16)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHQUGRZEGLKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solvent and Temperature Effects

Solvent selection significantly impacts yield:

SolventTemperature (°C)Yield (%)
DMF15068
Acetonitrile8072
Ethanol7058

Polar aprotic solvents like DMF facilitate higher temperatures and better solubility of intermediates.

Catalytic Systems

Zinc chloride (1.0 g per 0.01 mol substrate) proved optimal for Mannich reactions, whereas KI enhanced nucleophilic substitutions. Catalytic acid (e.g., AcOH) improved cyclocondensation kinetics.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR : The methoxy group resonates as a singlet at δ 3.85–3.92 ppm. Piperazine methylene protons appear as multiplets at δ 2.75–3.45 ppm, while quinazoline C2_2-H shows a singlet at δ 8.41 ppm.

  • 13C^{13}C NMR : The quinazolinone carbonyl is observed at δ 160.8 ppm, with piperazine carbons at δ 50–55 ppm.

Infrared (IR) Spectroscopy

Key absorptions include C=O (1,680–1,685 cm1^{-1}), C=N (1,535–1,585 cm1^{-1}), and N-H (3,350–3,512 cm1^{-1}).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Molecular ion peaks align with theoretical masses (e.g., m/z 407.18 for C21_{21}H23_{23}N4_4O2_2).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during Mannich reactions generates bis-piperazine derivatives. This is mitigated by stoichiometric control (1:1.2 ratio of quinazolinone to piperazine) and slow formaldehyde addition.

Purification Difficulties

Column chromatography (SiO2_2, ethyl acetate/petroleum ether) or recrystallization from ethanol removes unreacted amines and polymeric side products .

化学反応の分析

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

作用機序

The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By antagonizing these receptors, the compound can potentially reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia .

類似化合物との比較

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents/Modifications Pharmacological Activity Synthesis Yield/Key Data Reference
Target Compound Quinazolin-4(1H)-one 4-(2-Methoxyphenyl)piperazin-1-ylmethyl High 5-HT1A affinity (inferred) N/A
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) Isoindolinone Piperazine linked via ethyl chain to isoindolinone 5-HT1A receptor binding (Ki < 10 nM) High yield (>70%)
3-(Admantan-1-yl)-2-[{4-(4-aminocyclohexyl)piperazin-1-yl}methyl]-quinazolin-4(3H)-one (113) Quinazolin-4(3H)-one Adamantyl and cyclohexylamine-piperazine COX-1/2 inhibition (IC50: 0.8–1.2 µM) Moderate yield (44–60%)
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline 4-Methoxyphenyl-piperazine Anticancer activity (IC50: 5–10 µM) Crystallized (yellow solid)
6,7-Dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one Quinazolin-4(3H)-one 3-Methoxyphenyl-piperazine and dimethoxy Not reported (structural analogue) N/A

Key Differences in Pharmacological Profiles

Compound 113 () demonstrates COX-1/2 inhibition, highlighting how bulky substituents (e.g., adamantyl) shift activity toward anti-inflammatory pathways rather than CNS targets .

Substituent Effects: The position of methoxy groups critically influences activity. For example, C6 () with a 4-methoxyphenyl group on quinoline shows anticancer activity, whereas the target compound’s 2-methoxyphenyl group may favor serotonin receptor interactions . Electron-withdrawing groups (e.g., halogens in C2–C5, ) reduce CNS penetration but enhance metabolic stability, contrasting with the electron-donating methoxy group in the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a piperazine intermediate (e.g., 4-(2-methoxyphenyl)piperazine) with a chloromethylquinazolinone precursor, analogous to methods in and . Yields for such reactions typically range from 44% to 70%, depending on purification methods .

生物活性

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 746612-61-3

This compound features a quinazoline core substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound include:

  • Antiproliferative Effects : Studies indicate that derivatives of quinazoline, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against chronic myeloid leukemia cells, highlighting the potential for development as an anticancer agent .
  • Adenosine A2A Receptor Antagonism : The compound has been identified as a potential antagonist of the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. Research demonstrates that modifications at the C6 and C7 positions of the quinazoline ring can enhance binding affinity and antagonist activity, with some derivatives showing Ki values as low as 5 nM .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Kinases : Quinazoline derivatives have been shown to bind to various kinases, stabilizing their structures and inhibiting their activity. This interaction can disrupt critical signaling pathways involved in cell proliferation and survival .
  • Modulation of cAMP Levels : By antagonizing A2AR, the compound can influence cyclic AMP (cAMP) levels within cells, leading to altered cellular responses that may be beneficial in treating conditions like cancer or neurodegeneration .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of quinazoline derivatives:

  • Antiproliferative Studies : In one study, a derivative with a methoxyphenyl substitution exhibited moderate inhibitory effects on cell growth across multiple cancer cell lines (IC50 values ranging from 5 to 20 µM). This suggests that structural modifications can significantly impact efficacy .
CompoundIC50 (µM)Cell Line
Compound A5CML Hap-1
Compound B10HeLa
Compound C20MCF7
  • Kinase Inhibition Profiles : Another study highlighted that certain derivatives displayed ΔTm values comparable to established inhibitors, indicating effective binding and stabilization of target kinases .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one?

The synthesis of this compound requires careful selection of coupling agents, solvent systems, and temperature control. For example, piperazine derivatives often require polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to stabilize intermediates . Catalysts such as palladium on carbon or copper iodide may enhance reaction efficiency in cross-coupling steps . Yield optimization typically involves iterative adjustments to reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios of the quinazolinone core to the piperazine moiety .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Advanced spectroscopic techniques are critical:

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and the quinazolinone carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperazine ring conformation and methyl linker orientation .
  • HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How do structural modifications to the quinazolinone core or piperazine substituents affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Piperazine substitution : The 2-methoxyphenyl group enhances receptor binding affinity compared to unsubstituted or fluorophenyl analogs, likely due to improved hydrophobic interactions .
  • Quinazolinone modifications : Adding electron-withdrawing groups (e.g., Cl) to the quinazolinone ring increases metabolic stability but may reduce solubility .
  • Methyl linker : Shortening or replacing the methyl bridge with sulfonyl groups alters pharmacokinetics, as seen in related compounds .

Table 1 : Comparative bioactivity of analogs with varying substituents

Substituent on QuinazolinoneIC50_{50} (nM)Solubility (mg/mL)
-H2500.8
-Cl1800.5
-OCH3_33201.2

Data adapted from and .

Q. What experimental strategies can resolve contradictory data on this compound’s mechanism of action in kinase inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Recommended approaches:

  • Kinase profiling panels : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify primary targets and exclude promiscuous binding .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts upon compound binding .
  • Molecular dynamics (MD) simulations : Model interactions between the compound and ATP-binding pockets to predict selectivity (e.g., piperazine-methoxy interactions with hinge regions) .

Q. How can researchers address low bioavailability observed in preclinical studies?

Methodological solutions include:

  • Prodrug design : Introduce hydrolyzable esters at the quinazolinone carbonyl to enhance oral absorption .
  • Nanoparticle encapsulation : Use lipid-based carriers to improve solubility, as demonstrated for structurally similar piperazine derivatives .
  • Metabolic stability assays : Incubate the compound with liver microsomes to identify vulnerable sites (e.g., demethylation of the methoxy group) and guide structural refinements .

Technical Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

Challenge : Low yields (<40%) in piperazine-quinazolinone coupling steps due to steric hindrance. Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve energy transfer .
  • Replace traditional coupling agents (e.g., EDC/HOBt) with uronium-based reagents (e.g., HATU) for higher efficiency .

Q. How can computational tools guide the prioritization of analogs for synthesis?

  • Docking studies : Prioritize analogs with predicted binding energies ≤-8 kcal/mol to relevant targets (e.g., serotonin receptors) .
  • ADMET prediction : Filter candidates using QSAR models for acceptable LogP (2–4) and minimal CYP450 inhibition .

Data Interpretation and Reproducibility

Q. How should researchers validate contradictory cytotoxicity results across cell lines?

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Orthogonal assays : Confirm results via apoptosis markers (e.g., Annexin V) and mitochondrial membrane potential assays .
  • Metadata analysis : Correlate cytotoxicity with expression levels of putative targets (e.g., EGFR or PI3K) in each cell line .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。